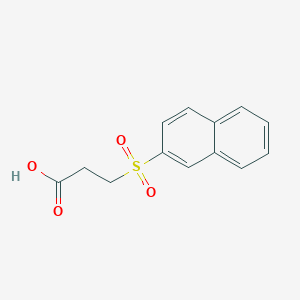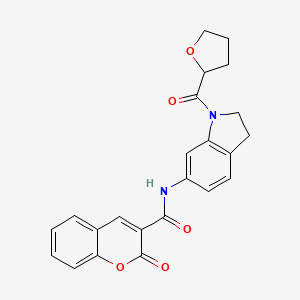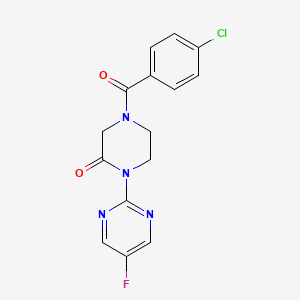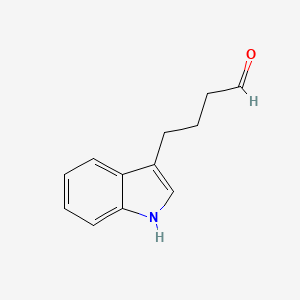
4-(1H-Indol-3-YL)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indol-3-YL)butanal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like this compound of significant interest to researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-YL)butanal typically involves the use of indole as a starting material. One common method is the multicomponent reaction (MCR) approach, which involves the reaction of indole with other reagents under specific conditions. For example, the reaction of indole with 4-methoxyphenylglyoxal and Meldrum’s acid can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Indol-3-YL)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(1H-Indol-3-YL)butanoic acid, while reduction can produce 4-(1H-Indol-3-YL)butanol.
Applications De Recherche Scientifique
4-(1H-Indol-3-YL)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(1H-Indol-3-YL)butanal involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-(1H-Indol-3-YL)butanal can be compared with other similar indole derivatives, such as:
Indole-3-acetaldehyde: Another indole derivative with similar structural features but different biological activities.
Indole-3-butyric acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)butanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-9,13H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJKXCTSJPXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

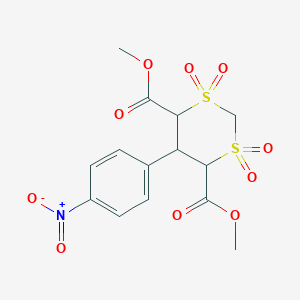
![1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2940200.png)
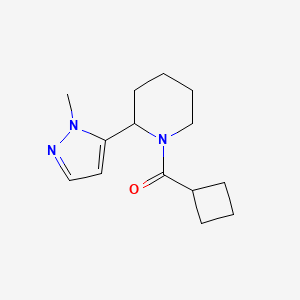
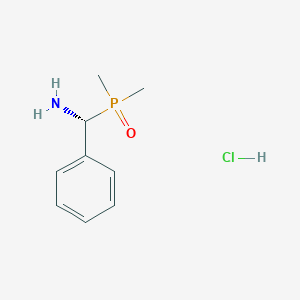
![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)
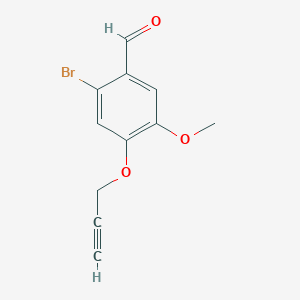
![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)
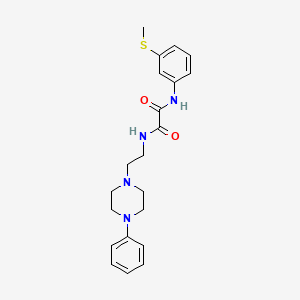
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)
